cis-Parinaric acid
Overview
Description
Cis-Parinaric acid is a naturally occurring polyunsaturated fatty acid that contains an unusual conjugated (Z,E,E,Z) tetraene . It is the closest structural analog of intrinsic membrane lipids among currently available fluorescent probes . It has been widely used in lipid peroxidation assays, including the evaluation of antioxidants, measurement of peroxidation in lipoproteins, and studies of the relationship of peroxidation to cytotoxicity and apoptosis .
Synthesis Analysis
The synthesis of cis-Parinaric acid involves two fatty acid-modifying enzymes from developing tung seeds. These enzymes represent consecutive steps in the metabolic pathway of tung oil biosynthesis: a Δ12 oleate desaturase (FAD2) that converts oleic acid (18:1Δ9cis) into linoleic acid (18:2Δ9cis,12cis) and a divergent FAD2 enzyme (FADX) that further modifies linoleic acid .Molecular Structure Analysis
Cis-Parinaric acid contains a total of 47 bonds, including 19 non-H bonds, 5 multiple bonds, 12 rotatable bonds, 5 double bonds, 1 aliphatic carboxylic acid, and 1 hydroxyl group .Chemical Reactions Analysis
The mechanism of cis-Parinaric acid toxicity appears to involve lipid peroxidation. The toxic action can be blocked by the addition of butylated hydroxytoluene . It also inhibits soy LOX-1 activity with an IC50 value of 18.8 µM .Physical And Chemical Properties Analysis
The chemical and physical properties of cis-Parinaric acid have been well characterized. The lowest absorption band of the probe has two main peaks around 300 nm and 320 nm, with a high extinction coefficient .Scientific Research Applications
Lipid Peroxidation Studies
Cis-parinaric acid is a sensitive marker for lipid peroxidation in eukaryotic cells. It is used to detect the initial stages of lipid peroxidation, especially in cellular systems. The peroxidation rate of cis-parinaric acid is higher than that of other polyunsaturated fatty acids, making it a valuable tool for studying lipid degradation in living cells (Drummen, Op den Kamp, & Post, 1999).
Fluorescent Probes in Membrane Studies
Cis- and trans-parinaric acid, along with parinaroylphosphatidylcholines, are used as fluorescent probes to study the properties of lipid bilayers. These probes facilitate the monitoring of phase transitions in lipid systems, offering insights into bilayer expansion and molecular motion (Sklar, Hudson, & Simoni, 1977).
Biosynthetic Incorporation in Cellular Systems
Cis-parinaric acid can be biosynthetically incorporated into membrane phospholipids, allowing for the study of membrane-mediated processes. It has been utilized in various cell types, including synaptosomes and cultured mammalian cells, to understand membrane dynamics and structural reorganizations (Harris & Stahl, 1983); (Rintoul & Simoni, 1977).
Lipid Phase Transitions and Partitioning
Cis-parinaric acid is instrumental in studying lipid phase transitions and partitioning among different lipid phases. This research helps in understanding the organization and dynamics of lipids in biological membranes (Sklar, 1980).
Cytotoxicity Studies in Cancer Research
Studies have shown the cytotoxic effects of cis-parinaric acid on malignant glioma cells, indicating its potential as a chemotherapeutic agent. Its selective cytotoxic effect is related to an oxidative process, highlighting its potential in cancer research (Traynelis, Ryken, & Cornelius, 1995).
Fluorescence Lifetime and Anisotropy Studies
Cis-parinaric acid is used in fluorescence lifetime and anisotropy studies to assess lipid bilayer dynamics. It helps in understanding the effects of cholesterol on lipid order and dynamics (Wolber & Hudson, 1981).
Lipid Peroxidation in Ischemia and Reperfusion
Cis-parinaric acid has been used to measure lipid peroxidation in cardiomyocytes during ischemia and reperfusion, aiding in understanding the cellular mechanisms underlying heart diseases (Steenbergen, Drummen, Op den Kamp, & Post, 1997).
Partitioning Among Different Phases
Studies on the partition of cis-parinaric acid among different lipid phases have provided insights into the organization of lipids and proteins in membranes, enhancing our understanding of membrane structure and function (Sklar, Miljanich, & Dratz, 1979).
Safety And Hazards
properties
IUPAC Name |
(9Z,11E,13E,15Z)-octadeca-9,11,13,15-tetraenoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-10H,2,11-17H2,1H3,(H,19,20)/b4-3-,6-5+,8-7+,10-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTNSXPMYKJZPR-ZSCYQOFPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CC=CC=CC=CCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C=C\C=C\C=C/CCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501027236 | |
Record name | (9Z,11E,13E,15Z)-9,11,13,15-Octadecatetraenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501027236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-Parinaric acid | |
CAS RN |
593-38-4 | |
Record name | cis-Parinaric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=593-38-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | cis-Parinaric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593384 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (9Z,11E,13E,15Z)-9,11,13,15-Octadecatetraenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501027236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PARINARIC ACID, (Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KM4KXM284R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.